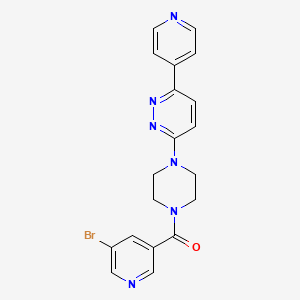

(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular formula of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, is C10H11BrN2O2 . The molecular weight is 271.11 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, include a molecular weight of 271.11 and a density of 1.549±0.06 g/cm3 . It is stored at 2-8°C .Applications De Recherche Scientifique

Pharmacological Evaluation

A study by Tsuno et al. (2017) evaluated novel derivatives of a similar compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in pain models in guinea pigs and rats. This research enhances understanding of pain management at the molecular level (Tsuno et al., 2017).

Synthesis Techniques

Shevchuk et al. (2012) focused on synthesizing related compounds, demonstrating a method for preparing 3- and 4-(1H-azol-1-yl)piperidines. This work contributes to the field of chemical synthesis, particularly in the creation of complex organic compounds (Shevchuk et al., 2012).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives with potential antimicrobial activity. This research aligns with the ongoing efforts to discover new antimicrobial agents in the fight against drug-resistant pathogens (Patel et al., 2011).

Potential in Diabetes Treatment

Ammirati et al. (2009) synthesized a series of compounds related to (5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone and evaluated them as inhibitors of dipeptidyl peptidase IV, a potential treatment for type 2 diabetes (Ammirati et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .

Mode of Action

It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.

Result of Action

If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYZVACFPPUFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)

![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)